2-Nitrobenzenediazonium tetrafluoroborate
Overview
Description
2-Nitrobenzenediazonium tetrafluoroborate is a diazonium salt/diazo dye . It is commonly used for the histochemical detection of bilirubin and indolamines . It is also used as a standard reagent in organic synthesis .
Synthesis Analysis
The synthesis of 2-Nitrobenzenediazonium tetrafluoroborate involves diazotization of aniline in the presence of hydrochloric acid . The tetrafluoroborate can be obtained from crude benzenediazonium chloride by salt metathesis using tetrafluoroboric acid .Molecular Structure Analysis
The molecular formula of 2-Nitrobenzenediazonium tetrafluoroborate is C6H4BF4N3O2 . The N-N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N) .Chemical Reactions Analysis
The diazo group (N2) in 2-Nitrobenzenediazonium tetrafluoroborate can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . These transformations are associated with many named reactions including the Schiemann reaction, Sandmeyer reaction, and Gomberg-Bachmann reaction .Physical And Chemical Properties Analysis
2-Nitrobenzenediazonium tetrafluoroborate appears as a crystalline powder . It is soluble in acetonitrile and dimethyl sulfoxide .Scientific Research Applications
Cationic Polymerization Initiator : It acts as an effective initiator for cationic polymerization of p-methoxystyrene, involving mechanisms with Meisenheimer intermediates and carbenium ions (Hall & Howey, 1984).
Chemical Synthesis : This compound catalyzes the dediazoniation in aqueous acid to produce p-nitrophenol and p-nitrochlorobenzene, simplifying the method for preparing halobenz (Bravo-Díaz et al., 1999).
Graphene Modification : When used for chemical modification of graphene, it reduces minimum conductivity, increases electron-hole mobility, and shifts the charge neutrality point, enhancing electrical properties in graphene field-effect transistors (Fan et al., 2010).
Organic Synthesis : The crystal structure of its derivative, 2-dimethylaminobenzenediazonium tetrafluoroborate, shows near planarity despite steric crowding, indicating potential applications in organic synthesis (Wallis & Dunitz, 1984).
Electrochemical Studies : Studies have shown that β-cyclodextrin hinders the reduction of its nitro group, favoring the reduction of the compound and forming a specific spatial configuration (González-Romero et al., 2004).
Arylation Reactions : High yields of arylation are achieved with this compound in dimethylsulfoxide-benzene mixtures, suggesting a homolytic mechanism (Kaul & Zollinǵer, 1968).
Solid-Liquid Two-Phase Reactions : It facilitates two-phase reactions with aromatic amines using wet silica gel, yielding azo-products and allowing for reuse (TamagakiSeizo et al., 1982).
Micellar-Promoted Reactions : In micellar solutions, it undergoes homolytic dediazoniation, a process that's been studied for its unique characteristics (Bravo-Díaz et al., 2000).
Electrochemical Applications : The compound has been used in the electrografting of graphene electrodes onto Ni foil, affecting the formation of multilayers through azo linkages (Mooste et al., 2015).
Electron Acceptor for Molecular Hyperpolarizabilities : Diazonium compounds, including this one, have been found to have larger molecular hyperpolarizabilities than nitro compounds, making them potential electron acceptors (Kang et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitrobenzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2.BF4/c7-8-5-3-1-2-4-6(5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGNSWGVXKLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957803 | |
Record name | 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzenediazonium tetrafluoroborate | |
CAS RN |
365-33-3, 73698-41-6 | |
Record name | Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzenediazonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzene diazonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073698416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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